molecular formula C17H23NO5 B2445867 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide CAS No. 899958-60-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide

Cat. No.: B2445867
CAS No.: 899958-60-2
M. Wt: 321.373
InChI Key: RLXAYZPZLJREQC-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a 1,4-dioxaspiro[44]nonane ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the 1,4-dioxaspiro[44]nonane ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases or conditions, such as inflammation or cancer.

Industry: In industry, this compound could be used in the development of new materials or chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways or biochemical processes, leading to its observed biological activity.

Comparison with Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide

Uniqueness: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzene ring, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-20-14-6-5-12(9-15(14)21-2)16(19)18-10-13-11-22-17(23-13)7-3-4-8-17/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXAYZPZLJREQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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